5,7-Dimethyl-2-[(phenylsulfanyl)methyl]imidazo[1,2-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethyl-2-[(phenylsulfanyl)methyl]imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound belongs to the imidazo[1,2-a]pyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-2-[(phenylsulfanyl)methyl]imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common synthetic route includes the reaction of 2-aminopyrimidine with an appropriate aldehyde and thiol under acidic conditions to form the desired imidazo[1,2-a]pyrimidine scaffold .
Industrial Production Methods
Industrial production methods for this compound often utilize environmentally benign solvents and catalyst-free conditions to ensure operational simplicity and high yield . The use of multicomponent reactions allows for the efficient generation of functionalized molecules in a single step, minimizing time and cost .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-2-[(phenylsulfanyl)methyl]imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
5,7-Dimethyl-2-[(phenylsulfanyl)methyl]imidazo[1,2-a]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and anti-tuberculosis properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-2-[(phenylsulfanyl)methyl]imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its anti-inflammatory and antiviral activities.
Imidazo[1,5-a]pyrimidine: Exhibits antibacterial and anticancer properties.
Imidazo[4,5-b]pyridine: Used in the development of neuroprotective agents.
Uniqueness
5,7-Dimethyl-2-[(phenylsulfanyl)methyl]imidazo[1,2-a]pyrimidine is unique due to its specific substitution pattern, which can lead to distinct biological activities and potential therapeutic applications . Its phenylsulfanyl group, in particular, contributes to its diverse reactivity and functionalization possibilities .
Properties
Molecular Formula |
C15H15N3S |
---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
5,7-dimethyl-2-(phenylsulfanylmethyl)imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C15H15N3S/c1-11-8-12(2)18-9-13(17-15(18)16-11)10-19-14-6-4-3-5-7-14/h3-9H,10H2,1-2H3 |
InChI Key |
CSIKQPBGGIKENN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NC(=CN12)CSC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.